![molecular formula C10H12O4 B1258271 2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid](/img/structure/B1258271.png)
2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid
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Overview
Description
2-hydroxy-4-(4-hydroxyphenyl)butanoic acid is a member of phenols.
Scientific Research Applications
Antimicrobial Activity
2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid derivatives have been explored for their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, have exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering
2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid derivatives have been utilized in crystal engineering. A study on baclofen, a γ-amino acid derivative, involved the formation of multicomponent crystals with various acids, demonstrating the compound's potential in crystallography and materials science (Báthori & Kilinkissa, 2015).
Synthetic Ion Channels
In nanotechnology, derivatives of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid have been used for optical gating of synthetic ion channels. This application highlights their potential in developing nanofluidic devices for controlled ionic transport, which could have implications in sensing and information processing (Ali et al., 2012).
Fluorescence Monitoring
4-Hydroxyphenyl-butadienyl dyes, synthesized for improved water-solubility and extended pH-sensing region, have been evaluated for fluorescence monitoring in drug delivery. These dyes have shown potential in biomedical and pharmaceutical assays due to their activatable fluorescence and dual-fluorescence properties (Bondar et al., 2020).
Lipid Peroxidation Studies
Studies on lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE) have involved understanding its formation and metabolism. These studies contribute to our understanding of oxidative stress and its implications in diseases like atherosclerosis (Spickett, 2013).
Methionine Precursor for Poultry Nutrition
DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor related to 2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid, has been shown to protect intestinal epithelial barrier function and improve poultry product quality (Martín-Venegas et al., 2013).
Surfactant Synthesis
The compound has also been used in the synthesis of novel surfactants, with applications in various industries. Anionic surfactants synthesized from 2-Hydroxy-4-(methylthio)butanoic acid have shown promising properties for use in detergents and other applications (Yu et al., 2015).
properties
Product Name |
2-Hydroxy-4-(4-hydroxyphenyl)butanoic acid |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9,11-12H,3,6H2,(H,13,14) |
InChI Key |
NDXWYVRAUFPPEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)O)O |
synonyms |
2-hydroxy-4-(4-hydroxyphenyl)butanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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